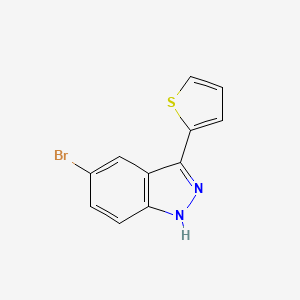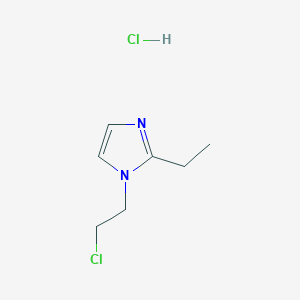
1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2 and its molecular weight is 195.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacology
- Imidazole derivatives are synthesized for various applications, including as α2-adrenergic agonists, highlighting their significance in medicinal chemistry. For instance, the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride demonstrates the chemical versatility and pharmacological potential of imidazole compounds (Kudzma & Turnbull, 1991).
Corrosion Inhibition
- Halogen-substituted imidazole derivatives have been evaluated as corrosion inhibitors for mild steel, suggesting their application in materials science and engineering to protect against corrosion in acidic environments (Zhang et al., 2015).
Anticancer and Anti-inflammatory Activities
- Certain 1H-imidazole derivatives show biological activity, including hormonal activity in estrogen receptor-positive cells and antiproliferative effects against human breast cancer cell lines. Additionally, they exhibit inhibitory effects on cyclooxygenase enzymes, indicating their potential in cancer therapy and as anti-inflammatory agents (Wiglenda et al., 2005).
Industrial and Chemical Synthesis
- Research on the synthesis of 1-(2-chloroethyl)-2-imidazolidinone from urea and N-(hydroxyethyl)ethylenediamine underscores the industrial relevance of chloroethyl and imidazole derivatives. These compounds have applications in various chemical production processes due to their high yield and low production cost (Chen Shui-ku, 2011).
Anticonvulsant Agents
- The development of 1-(naphthylalkyl)-1H-imidazoles for their potent anticonvulsant activity demonstrates the therapeutic potential of imidazole derivatives in treating seizure disorders. The research explores the balance between anticonvulsant efficacy and depressant activity to identify compounds with high therapeutic indices (Walker, Wallach, & Hirschfeld, 1981).
Mécanisme D'action
Mode of Action
- Mechlorethamine is an alkylating agent . It works through three mechanisms:
- Mechlorethamine attaches alkyl groups to DNA bases, causing DNA fragmentation. Repair enzymes attempt to replace the alkylated bases, disrupting DNA synthesis and RNA transcription. It creates bonds (cross-links) between atoms in DNA, preventing DNA separation for synthesis or transcription. Mechlorethamine can lead to nucleotide mispairing, resulting in mutations .
Analyse Biochimique
Biochemical Properties
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride plays a significant role in biochemical reactions, particularly as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, forming covalent bonds with nucleophilic sites. This interaction can lead to the modification of protein structures and functions, affecting enzymatic activity and protein-protein interactions. For instance, it may interact with DNA polymerases, leading to the inhibition of DNA replication and transcription .
Cellular Effects
The effects of this compound on cells are profound. It can induce cytotoxicity in various cell types by disrupting cellular processes such as DNA replication and repair. This compound influences cell signaling pathways, leading to altered gene expression and metabolic changes. For example, it can activate stress response pathways, resulting in the upregulation of genes involved in DNA repair and apoptosis . Additionally, it may affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through alkylation of DNA and proteins. This alkylation can cause cross-linking of DNA strands, leading to the formation of DNA adducts that interfere with replication and transcription. The compound may also inhibit specific enzymes by covalently modifying their active sites, thereby altering their catalytic activity. These molecular interactions can trigger cellular responses such as cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over time when exposed to light and moisture. Long-term exposure to this compound can lead to persistent DNA damage and chronic cellular stress, potentially resulting in senescence or transformation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may induce mild cytotoxicity and transient changes in cellular function. At higher doses, it can cause significant toxicity, including severe DNA damage, apoptosis, and organ dysfunction. Threshold effects have been observed, where a critical concentration of the compound is required to elicit a measurable biological response. Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that further interact with cellular macromolecules. These metabolic reactions can influence the compound’s bioavailability and toxicity. Additionally, the compound may affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters. Binding proteins may also facilitate its distribution to target sites. The compound’s localization and accumulation within cells can influence its biological activity, with higher concentrations potentially leading to increased cytotoxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the cytoplasm, where it affects cytosolic enzymes and signaling pathways. Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
1-(2-chloroethyl)-2-ethylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2.ClH/c1-2-7-9-4-6-10(7)5-3-8;/h4,6H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFQBWCNJRXGPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158269-27-2 | |
| Record name | 1H-Imidazole, 1-(2-chloroethyl)-2-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158269-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



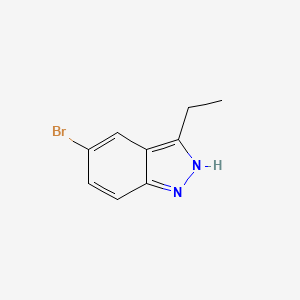
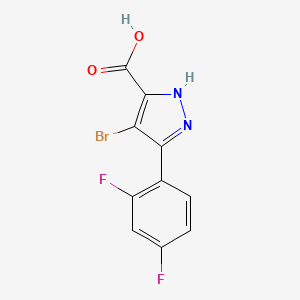
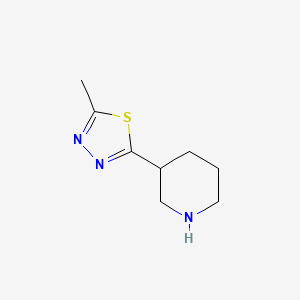
![2-Amino-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1519729.png)
![Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B1519730.png)
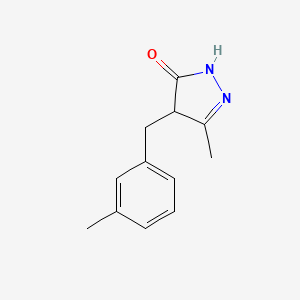
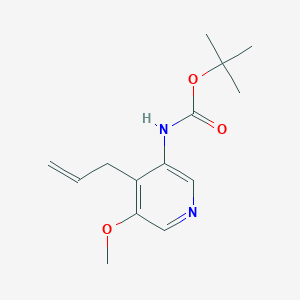
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)

